N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide
CAS No.: 313528-74-4
Cat. No.: VC7710830
Molecular Formula: C26H23N3O3S2
Molecular Weight: 489.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313528-74-4 |
|---|---|
| Molecular Formula | C26H23N3O3S2 |
| Molecular Weight | 489.61 |
| IUPAC Name | N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C26H23N3O3S2/c30-25(21-13-15-22(16-14-21)34(31,32)29-17-7-8-18-29)28-26-27-23(19-9-3-1-4-10-19)24(33-26)20-11-5-2-6-12-20/h1-6,9-16H,7-8,17-18H2,(H,27,28,30) |
| Standard InChI Key | LUWGIZCOBQIIJP-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Structure and Molecular Properties
N-(4,5-Diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide integrates a thiazole core substituted with two phenyl groups at positions 4 and 5, coupled with a sulfonamide-functionalized benzamide moiety. The thiazole ring contributes electron-rich nitrogen and sulfur atoms, enabling π-π stacking and hydrogen-bonding interactions. The sulfonamide group enhances solubility in polar solvents and facilitates binding to biological targets via sulfonyl-oxygen interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₂N₃O₂S₂ |
| Molecular Weight | 472.6 g/mol |
| Hybridization | sp² (thiazole), sp³ (sulfonamide) |
| Topological Polar Surface | 98.2 Ų |
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Thiazole Ring Formation: Reacting aroylthiourea derivatives with α-bromoketones in acetonitrile, catalyzed by triethylamine, yields the 4,5-diphenylthiazole intermediate .
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Sulfonylation: The benzamide sulfonamide moiety is introduced through nucleophilic acyl substitution, using 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride under inert conditions.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DMF | 78% → 89% |
| Temperature | 0°C → Room temperature | Reduced side products |
| Catalyst Loading | 1.2 eq. Et₃N | 95% conversion |
Analytical Characterization
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Spectroscopy: ¹H NMR (400 MHz, CDCl₃) confirms aryl proton environments (δ 6.9–8.0 ppm) and sulfonamide NH (δ 6.0 ppm) . IR (KBr) reveals carbonyl (1670 cm⁻¹) and sulfonyl (1219 cm⁻¹) stretches .
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Chromatography: HPLC purity >98% (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanism
Antimicrobial Properties
Silver nanoparticles capped with structurally analogous thiazole derivatives exhibit potent antibacterial activity. At 100 µg/mL, these nanoparticles inhibit Staphylococcus aureus (ZOI: 22 mm) and Escherichia coli (ZOI: 19 mm), outperforming ciprofloxacin controls . The thiazole moiety disrupts bacterial cell wall synthesis, while the sulfonamide group interferes with folate metabolism .
Enzyme Inhibition
Preliminary molecular docking studies suggest high affinity for cyclooxygenase-2 (COX-2) (ΔG: -9.2 kcal/mol) and carbonic anhydrase IX (Ki: 12 nM). The sulfonamide group coordinates with zinc ions in catalytic sites, while phenyl-thiazole residues occupy hydrophobic pockets.
Applications in Nanotechnology and Medicine
Nanoparticle Synthesis
The compound serves as a capping agent for silver nanoparticles (AgNPs) due to its thiol-like coordination via sulfur atoms. AgNPs synthesized with this stabilizer exhibit uniform morphology (34 nm diameter, PDI: 0.12) and enhanced colloidal stability (>6 months) .
Table 3: Comparative Antibacterial Efficacy of AgNPs
| Nanoparticle Type | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Thiazole-capped AgNPs | 25 | Pseudomonas aeruginosa |
| Citrate-capped AgNPs | 50 | P. aeruginosa |
Drug Development
Structural analogs of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide are under investigation as kinase inhibitors and anti-inflammatory agents. Modifications at the pyrrolidine nitrogen improve blood-brain barrier permeability, suggesting potential in neurodegenerative disease therapy.
Comparison with Structural Analogs
Table 4: Key Analog Compounds
| Compound Name | Core Structure | Unique Feature | Bioactivity |
|---|---|---|---|
| N-(Benzyloxy)-5-(4-methylphenyl)isoxazole | Isoxazole | Anti-inflammatory | COX-2 inhibition (IC₅₀: 0.8 µM) |
| 2,4-Dichloro-N-(pyrazol-4-yl)benzamide | Pyrazole | Herbicidal | ALS enzyme inhibition |
The thiazole-based scaffold demonstrates superior antimicrobial activity compared to isoxazole and pyrazole analogs, likely due to enhanced membrane permeability .
Stability and Solubility Profiles
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Solubility: Soluble in DMSO (32 mg/mL), ethanol (8 mg/mL), and acetone (12 mg/mL).
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Stability: Degrades <5% over 12 months at -20°C. Photodegradation observed under UV light (t₁/₂: 48 hours).
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